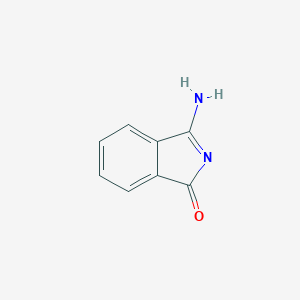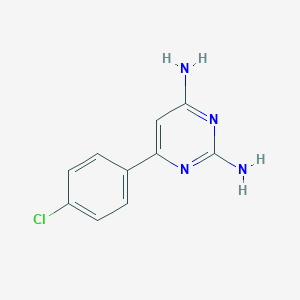
5-(3-Iodopropoxy)-2-nitrobenzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Iodopropoxy)-2-nitrobenzyl alcohol: is an organic compound that features a benzyl alcohol moiety substituted with a nitro group and an iodopropoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-hydroxy-2-nitrobenzyl alcohol.
Purification: The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodopropoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiols under mild conditions.
Major Products:
Oxidation: 5-(3-Iodopropoxy)-2-nitrobenzaldehyde or 5-(3-Iodopropoxy)-2-nitrobenzoic acid.
Reduction: 5-(3-Iodopropoxy)-2-aminobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Photocleavable Protecting Group: Utilized in the design of photocleavable protecting groups for controlled release of bioactive molecules.
Industry:
Material Science:
Wirkmechanismus
The mechanism of action of 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol largely depends on its application. For instance, as a photocleavable protecting group, it undergoes photolysis upon exposure to light, releasing the protected molecule. The nitro group can participate in redox reactions, while the iodopropoxy group can act as a leaving group in substitution reactions .
Vergleich Mit ähnlichen Verbindungen
- 5-(3-Bromopropoxy)-2-nitrobenzyl alcohol
- 5-(3-Chloropropoxy)-2-nitrobenzyl alcohol
- 5-(3-Fluoropropoxy)-2-nitrobenzyl alcohol
Comparison:
- Uniqueness: The presence of the iodine atom in 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol makes it more reactive in nucleophilic substitution reactions compared to its bromine, chlorine, and fluorine analogs. This reactivity can be advantageous in certain synthetic applications where a more reactive leaving group is desired .
Eigenschaften
IUPAC Name |
[5-(3-iodopropoxy)-2-nitrophenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO4/c11-4-1-5-16-9-2-3-10(12(14)15)8(6-9)7-13/h2-3,6,13H,1,4-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNERSTKDYGSZNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCI)CO)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405544 |
Source


|
| Record name | [5-(3-Iodopropoxy)-2-nitrophenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185994-27-8 |
Source


|
| Record name | [5-(3-Iodopropoxy)-2-nitrophenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary application of 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol in a research setting?
A1: this compound serves as a photolabile linker in solid-phase synthesis []. This means it can be used to temporarily attach molecules to a solid support, facilitating chemical reactions, and then cleaved using light, releasing the desired product.
Q2: What are some of the important physical and chemical properties of this compound that are relevant to its use?
A2: The provided research highlights the following properties:
- Molecular Formula: C10H12INO4 []
- Molecular Weight: 337.11 g/mol []
- Physical State: Yellow powder []
- Melting Point: 57–59 °C []
- Solubility: Soluble in dichloromethane (CH2Cl2) and most organic solvents []
Q3: Are there any specific handling and storage recommendations for this compound?
A3: Yes, the research emphasizes the importance of minimizing light exposure and storing the compound at 4 °C to maintain its stability and prevent degradation [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Aminopyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B67187.png)

![(3aR,6S,7aS)-N-tert-butyl-5-[(2R,3S)-3-[[(2S)-3-(4-fluorophenyl)sulfonyl-2-(methanesulfonamido)propanoyl]amino]-2-hydroxy-4-phenylbutyl]-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridine-6-carboxamide](/img/structure/B67191.png)



![1-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoyl]piperidine-3-carboxylic acid](/img/structure/B67200.png)







